molecular formula C20H14FN3OS B2680623 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 392243-51-5

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2680623
CAS No.: 392243-51-5
M. Wt: 363.41
InChI Key: PRHALJZLEZGBJK-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves a multi-step process. One common method starts with the esterification of 4-fluorobenzoic acid, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with naphthalene-1-yl acetic acid under appropriate reaction conditions . Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation . The thiadiazole ring and fluorophenyl group play crucial roles in binding to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can be compared with other thiadiazole derivatives such as:

This compound stands out due to its unique combination of a thiadiazole ring and naphthalen-1-yl acetamide moiety, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS/c21-16-10-8-14(9-11-16)19-23-24-20(26-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHALJZLEZGBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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